3-bromo-N,N-dimethyl-2-oxopropanamide
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Overview
Description
3-bromo-N,N-dimethyl-2-oxopropanamide is a chemical compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol . It is characterized by the presence of a bromine atom, a dimethylamino group, and an oxo group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-bromo-N,N-dimethyl-2-oxopropanamide typically involves the bromination of N,N-dimethyl-2-oxopropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
3-bromo-N,N-dimethyl-2-oxopropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines.
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride .
Scientific Research Applications
3-bromo-N,N-dimethyl-2-oxopropanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-dimethyl-2-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
3-bromo-N,N-dimethyl-2-oxopropanamide can be compared with other similar compounds, such as:
3-bromo-N,N-dimethylbenzamide: This compound has a similar structure but with a benzamide backbone instead of a propanamide backbone.
3-bromo-N,N-dimethylaniline: This compound features a bromine atom and a dimethylamino group attached to an aniline ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxo group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-2-oxopropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVOZWGHPSUSPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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